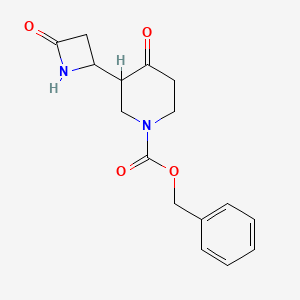

Benzyl 4-oxo-3-(4-oxoazetidin-2-yl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 4-oxo-3-(4-oxoazetidin-2-yl)piperidine-1-carboxylate is a complex organic compound with the molecular formula C16H18N2O4 and a molecular weight of 302.33 g/mol. This compound is notable for its unique structure, which includes a piperidine ring, an azetidinone moiety, and a benzyl ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of Benzyl 4-oxo-3-(4-oxoazetidin-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Azetidinone Moiety: The azetidinone group is introduced via a reaction with suitable azetidinone precursors under controlled conditions.

Benzylation: The final step involves the benzylation of the compound to form the benzyl ester group.

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature controls to maximize yield and purity.

Chemical Reactions Analysis

Benzyl 4-oxo-3-(4-oxoazetidin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzyl 4-oxo-3-(4-oxoazetidin-2-yl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in cycloaddition reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl 4-oxo-3-(4-oxoazetidin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Benzyl 4-oxo-3-(4-oxoazetidin-2-yl)piperidine-1-carboxylate can be compared with similar compounds such as:

Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylate: This compound has a similar piperidine ring structure but includes a triethylsilyl group instead of the azetidinone moiety.

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: This compound features an ethyl ester group and lacks the azetidinone moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Benzyl 4-oxo-3-(4-oxoazetidin-2-yl)piperidine-1-carboxylate (CAS Number: 2094735-16-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data and findings from the literature.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O4 with a molecular weight of 302.32 g/mol. The compound features a piperidine ring substituted with both a benzyl group and an azetidine moiety, which is crucial for its biological activity.

1. Dopamine Receptor Interaction

Research indicates that compounds with similar structures to this compound exhibit significant interactions with dopamine receptors, particularly the D4 receptor. This receptor is implicated in various neurological conditions, including Parkinson's disease. Studies have shown that derivatives of piperidine can act as selective D4R antagonists, which may help mitigate L-DOPA-induced dyskinesias in patients with Parkinson's disease .

2. Antimicrobial Activity

Preliminary studies suggest that compounds featuring the azetidine and piperidine scaffolds possess antimicrobial properties. The presence of the oxo group and specific substituents can enhance the efficacy against various bacterial strains. For instance, related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents .

3. Anti-inflammatory Effects

The inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) has been identified as a promising target for managing inflammation. Compounds with similar structural frameworks have shown to effectively inhibit NAAA activity, suggesting that this compound may also exhibit anti-inflammatory properties .

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the piperidine ring followed by the introduction of the azetidine moiety through cyclization reactions. Recent advancements have focused on optimizing yields and reaction conditions to enhance efficiency .

Case Study 1: D4R Antagonism

A study investigated a series of piperidine derivatives for their ability to act as D4R antagonists. Among these, compounds structurally similar to this compound exhibited selective binding affinity towards D4R, showing potential for treating neurological disorders such as schizophrenia and Parkinson's disease .

Case Study 2: Antimicrobial Screening

Another study evaluated various azetidine-piperidine derivatives for antimicrobial activity against clinical isolates of bacteria. The results indicated that certain derivatives showed significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli, supporting the hypothesis that modifications on the piperidine scaffold can enhance antimicrobial efficacy .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₂O₄ |

| Molecular Weight | 302.32 g/mol |

| CAS Number | 2094735-16-5 |

| Biological Activities | D4R antagonism, Antimicrobial |

| Potential Applications | Neurological disorders, Inflammation management |

Properties

IUPAC Name |

benzyl 4-oxo-3-(4-oxoazetidin-2-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c19-14-6-7-18(9-12(14)13-8-15(20)17-13)16(21)22-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKKMSYOLSDZGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)C2CC(=O)N2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.